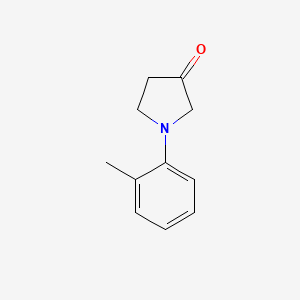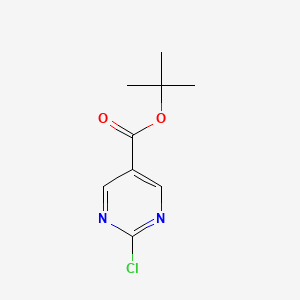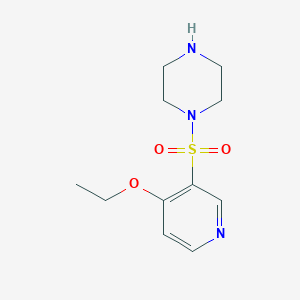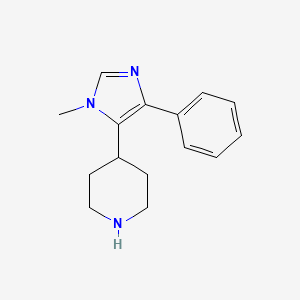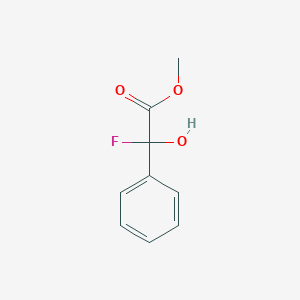![molecular formula C12H15ClO B11817973 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with a butan-2-yl group and a chloro-ethanone moiety
Métodos De Preparación
The synthesis of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-[(2R)-butan-2-yl]phenyl magnesium bromide with chloroacetyl chloride under anhydrous conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production process.
Análisis De Reacciones Químicas
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the chloro-ethanone moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, resulting in the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with various biomolecules. It may serve as a tool for investigating the mechanisms of action of related compounds.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone can be compared with other similar compounds such as 1-[4-[(2R)-butan-2-yl]phenyl]-2-bromo-ethanone and 1-[4-[(2R)-butan-2-yl]phenyl]-2-iodo-ethanone These compounds share a similar core structure but differ in the halogen substituent The differences in the halogen atoms can lead to variations in their chemical reactivity, physical properties, and biological activities
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool for exploring new chemical reactions, investigating biological mechanisms, and developing potential therapeutic agents. Further research into its properties and applications will continue to uncover new possibilities for this intriguing compound.
Propiedades
Fórmula molecular |
C12H15ClO |
|---|---|
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
1-[4-[(2R)-butan-2-yl]phenyl]-2-chloroethanone |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3/t9-/m1/s1 |
Clave InChI |
GBKATGIDLDKFDX-SECBINFHSA-N |
SMILES isomérico |
CC[C@@H](C)C1=CC=C(C=C1)C(=O)CCl |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11817901.png)
![N'-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B11817903.png)

